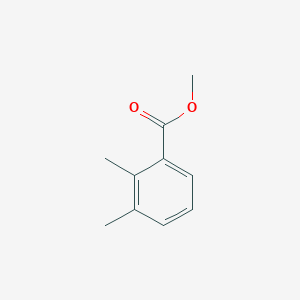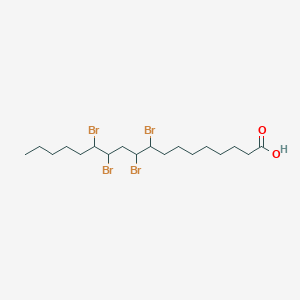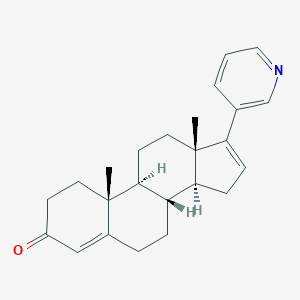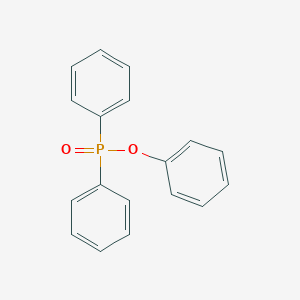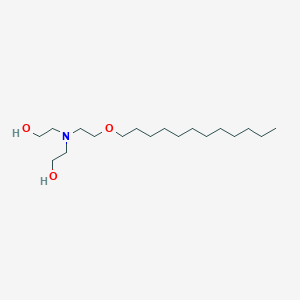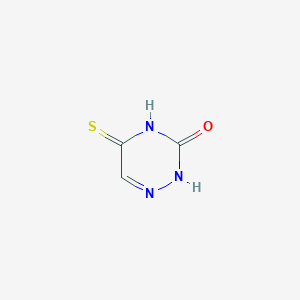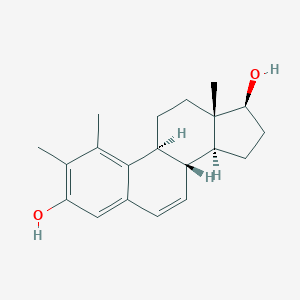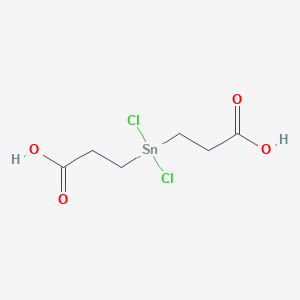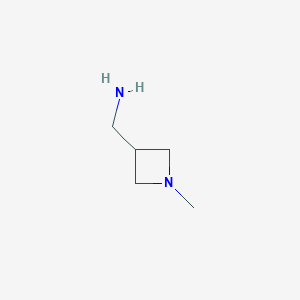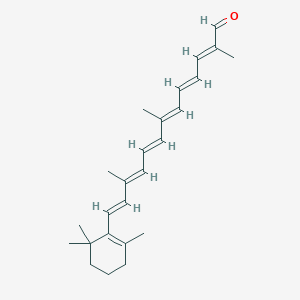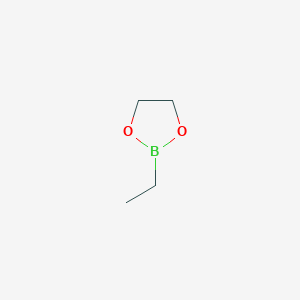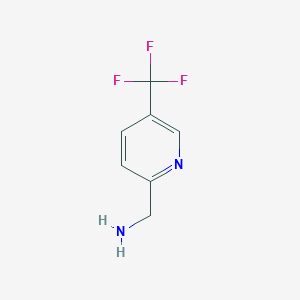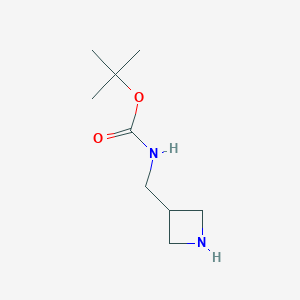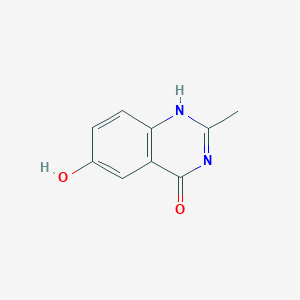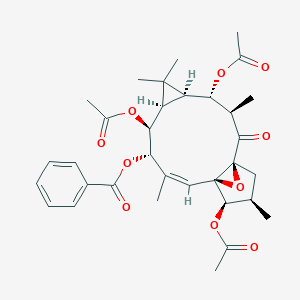
7-Benzoylingol-3,8,12-triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Benzoylingol-3,8,12-triacetate is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a derivative of ingol, a natural product that has been found in various marine organisms. The synthesis of 7-Benzoylingol-3,8,12-triacetate involves a series of chemical reactions that result in the formation of a stable and highly reactive compound.
Mecanismo De Acción
The mechanism of action of 7-Benzoylingol-3,8,12-triacetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, this compound has been shown to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is a pathway that is frequently dysregulated in cancer cells.
Efectos Bioquímicos Y Fisiológicos
7-Benzoylingol-3,8,12-triacetate has been found to have various biochemical and physiological effects, including its ability to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to cancer cells. This compound has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 7-Benzoylingol-3,8,12-triacetate in lab experiments is its potent cytotoxic effects against cancer cells. Additionally, this compound has a relatively simple synthesis method, which makes it easily accessible for scientific research. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 7-Benzoylingol-3,8,12-triacetate. One potential direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that are targeted by this compound. Additionally, more studies are needed to determine the efficacy of this compound in animal models and in clinical trials. Finally, research is needed to develop more effective formulations of this compound that can improve its solubility and bioavailability.
Métodos De Síntesis
The synthesis of 7-Benzoylingol-3,8,12-triacetate involves several steps, including the protection of the hydroxyl groups, the acetylation of the protected ingol, and the debenzylation of the resulting compound. The final product is obtained through the selective acetylation of the hydroxyl groups in positions 3, 8, and 12 of the ingol molecule using acetic anhydride and a catalyst such as pyridine.
Aplicaciones Científicas De Investigación
7-Benzoylingol-3,8,12-triacetate has been found to have various applications in scientific research, including its use as a potential anticancer agent. Studies have shown that this compound has potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to induce apoptosis in cancer cells, which is a process that leads to programmed cell death.
Propiedades
Número CAS |
135467-87-7 |
|---|---|
Nombre del producto |
7-Benzoylingol-3,8,12-triacetate |
Fórmula molecular |
C33H40O10 |
Peso molecular |
596.7 g/mol |
Nombre IUPAC |
[(1S,3R,4S,5S,7R,8S,9S,10Z,12R,13R,14R)-4,8,13-triacetyloxy-3,6,6,10,14-pentamethyl-2-oxo-16-oxatetracyclo[10.3.1.01,12.05,7]hexadec-10-en-9-yl] benzoate |
InChI |
InChI=1S/C33H40O10/c1-16-14-33-29(41-21(6)36)17(2)15-32(33,43-33)28(37)18(3)26(39-19(4)34)23-24(31(23,7)8)27(40-20(5)35)25(16)42-30(38)22-12-10-9-11-13-22/h9-14,17-18,23-27,29H,15H2,1-8H3/b16-14-/t17-,18-,23-,24+,25+,26-,27+,29-,32-,33-/m1/s1 |
Clave InChI |
LPVJWXJBZPCDLM-HUWNQDJBSA-N |
SMILES isomérico |
C[C@@H]1C[C@@]23C(=O)[C@@H]([C@H]([C@H]4[C@H](C4(C)C)[C@@H]([C@H](/C(=C\[C@]2([C@@H]1OC(=O)C)O3)/C)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C)C |
SMILES |
CC1CC23C(=O)C(C(C4C(C4(C)C)C(C(C(=CC2(C1OC(=O)C)O3)C)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C)C |
SMILES canónico |
CC1CC23C(=O)C(C(C4C(C4(C)C)C(C(C(=CC2(C1OC(=O)C)O3)C)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C)C |
Sinónimos |
7-benzoyl-ingol-3,8,12-acetate 7-benzoylingol-3,8,12-triacetate 7-BOAT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



